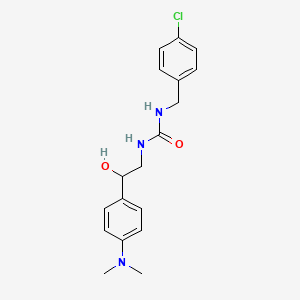

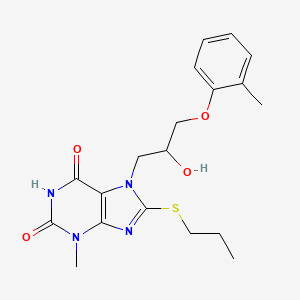

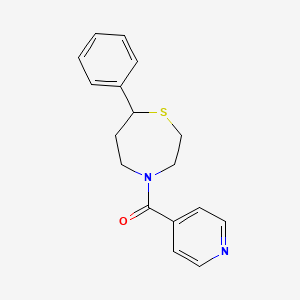

![molecular formula C19H18ClN3O4S2 B2499833 2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide CAS No. 824961-27-5](/img/structure/B2499833.png)

2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide is a synthetic molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the formation of benzimidazole and benzothiazole derivatives. For instance, the synthesis of novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides and their thiazolidine counterparts has been reported, which involves the interaction of various starting materials to form the desired heterocyclic compounds with significant antioxidant effects . Similarly, the synthesis of N-aryl-2-chloroacetamides as building blocks for thiazolo[3,2-a]pyrimidinones has been described, which includes the elimination of by-products such as aniline or 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical and spectral studies. For example, single crystal X-ray data confirmed the structure of thiazolo[3,2-a]pyrimidinone products . Additionally, the structure of a functionally substituted benzoxazole was established by elemental analysis, high-resolution mass spectrometry, and NMR and IR spectroscopy . These techniques would likely be applicable in analyzing the molecular structure of 2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo various reactions to form new derivatives. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting from 2-aminobenzothiazole . These reactions are indicative of the potential chemical reactivity of the compound , which may include interactions with electrophilic or nucleophilic agents to form new bonds or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the orientation of the chlorophenyl ring with respect to the thiazole ring in a related acetamide has been described, as well as the intermolecular interactions that occur in the crystal structure . These properties, such as molecular orientation and intermolecular interactions, are important for understanding the behavior of the compound in different environments and could be relevant to the compound of interest.

Scientific Research Applications

Photochemical and Thermochemical Applications

Compounds with benzothiazolinone acetamide analogs, including those similar in structure to 2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide, have been studied for their photochemical and thermochemical properties. These compounds show good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity has also been investigated, with certain compounds displaying significant second-order hyperpolarizability values. Molecular docking studies, particularly with Cyclooxygenase 1 (COX1), reveal insights into ligand-protein interactions, suggesting potential biomedical applications as well (Mary et al., 2020).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S2/c20-13-3-5-14(6-4-13)27-12-18(24)22-19-21-16-8-7-15(11-17(16)28-19)29(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOCYAGMVBTJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

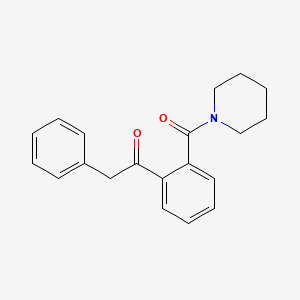

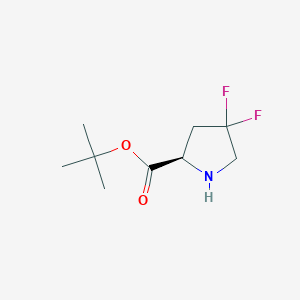

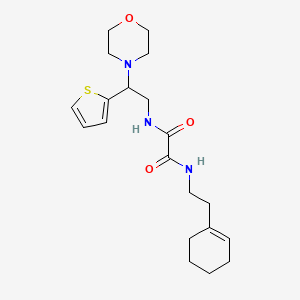

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)

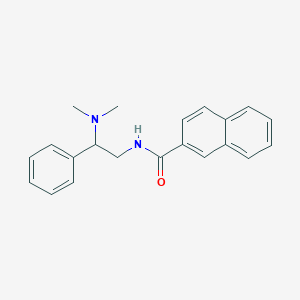

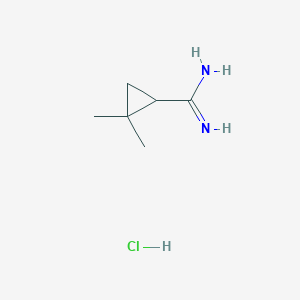

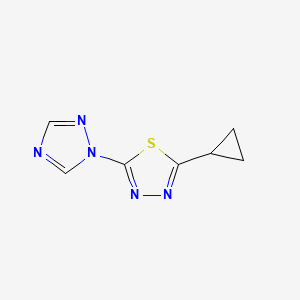

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)